1-Aminocyclopropane-1-carboxylic acid-d4

Description

The exact mass of the compound 1-Aminocyclopropane-2,2,3,3-d4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

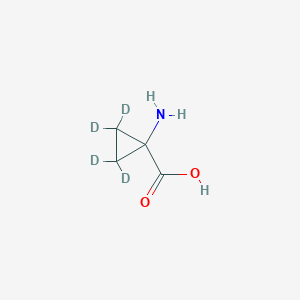

1-amino-2,2,3,3-tetradeuteriocyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c5-4(1-2-4)3(6)7/h1-2,5H2,(H,6,7)/i1D2,2D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJPWUMXBYXFCZ-LNLMKGTHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1(C(=O)O)N)([2H])[2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84392-07-4 | |

| Record name | 1-AMINOCYCLOPROPANE-2,2,3,3-D4-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of 1-Aminocyclopropane-1-carboxylic acid-d4 in Modern Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclopropane-1-carboxylic acid (ACC) is a pivotal non-proteinogenic amino acid that serves as the immediate precursor to the plant hormone ethylene. Ethylene governs a wide array of physiological and developmental processes in plants, from seed germination to fruit ripening and senescence. Consequently, the accurate quantification of ACC in biological matrices is of paramount importance for research in plant biology, agriculture, and related fields. 1-Aminocyclopropane-1-carboxylic acid-d4 (ACC-d4), a deuterated isotopologue of ACC, has emerged as an indispensable tool for such quantitative studies. This technical guide provides an in-depth overview of the applications of ACC-d4, with a focus on its use as an internal standard in mass spectrometry-based analytical methodologies.

Core Application: Internal Standard for Accurate Quantification

The primary and most critical application of this compound is as an internal standard for the precise and accurate quantification of endogenous ACC in various biological samples.[1][2] Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, as they closely mimic the chemical and physical properties of the analyte of interest.[3] This allows for the correction of variability that can be introduced during sample preparation, extraction, and analysis, such as matrix effects and fluctuations in instrument response.[4]

Quantitative Data Summary

The utility of ACC-d4 as an internal standard is underpinned by its well-defined physical and chemical properties. Commercially available ACC-d4 is characterized by high isotopic and chemical purity, ensuring its reliability in sensitive analytical methods.

| Property | Typical Value | Reference(s) |

| Isotopic Enrichment | 98 atom % D | [5][6] |

| Chemical Purity | ≥98% (CP) | [6] |

| Molecular Weight | 105.13 g/mol | |

| Mass Shift (vs. ACC) | M+4 | |

| CAS Number | 84392-07-4 | [5][6] |

| Melting Point | 229-231 °C |

Experimental Protocols

The use of ACC-d4 as an internal standard is integral to various analytical workflows, primarily those involving liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

Detailed Methodology for ACC Quantification using LC-MS/MS with ACC-d4 Internal Standard

This protocol outlines a general procedure for the quantification of ACC in plant tissue.

1. Sample Preparation and Extraction:

-

Weigh a precise amount of fresh plant material (e.g., 10 mg).[7]

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Homogenize the frozen tissue in a suitable extraction solvent (e.g., a mixture of methanol, isopropanol, and water).

-

Spike the sample with a known concentration of this compound (e.g., 10 µL of a working solution).[8]

-

Agitate the mixture for a defined period (e.g., 15 minutes) and then centrifuge to pellet solid debris.[8]

-

Collect the supernatant for analysis.

2. Chromatographic Separation:

-

Employ a liquid chromatography system to separate ACC from other matrix components.

-

A C18 column is often a suitable choice for reversed-phase chromatography.[9]

-

The mobile phase typically consists of a gradient of an aqueous solution with a small percentage of an organic modifier (e.g., acetonitrile) and an acid (e.g., formic acid) to improve peak shape and ionization efficiency.

3. Mass Spectrometric Detection:

-

Utilize a tandem mass spectrometer operating in positive ion mode.

-

Optimize the instrument parameters for the detection of both ACC and ACC-d4.

-

Employ Selective Reaction Monitoring (SRM) for high selectivity and sensitivity. This involves selecting the protonated molecule [M+H]+ as the parent ion and monitoring a specific product ion for both ACC and its deuterated internal standard.[10]

4. Data Analysis and Quantification:

-

Construct a calibration curve using a series of standards with known concentrations of ACC, each spiked with the same concentration of ACC-d4.

-

Calculate the ratio of the peak area of the analyte (ACC) to the peak area of the internal standard (ACC-d4) for each standard and sample.

-

Determine the concentration of ACC in the biological samples by interpolating their area ratios on the calibration curve.

Derivatization for GC-MS Analysis

For GC-MS analysis, ACC, being a polar and non-volatile compound, requires derivatization to increase its volatility.

1. Derivatization Step:

-

After extraction and the addition of the ACC-d4 internal standard, the sample is dried down.

-

The dried extract is then derivatized with a reagent such as pentafluorobenzyl bromide (PFBBr).[11] This reaction targets the carboxylic acid group of ACC.

2. GC-MS Analysis:

-

The derivatized sample is injected into the GC-MS system.

-

The GC separates the derivatized ACC from other compounds.

-

The mass spectrometer, often operating in negative chemical ionization (NCI) mode for PFB derivatives, detects and quantifies the derivatized ACC and ACC-d4.[11]

Visualizing the Context: Pathways and Workflows

Ethylene Biosynthesis Pathway

1-Aminocyclopropane-1-carboxylic acid is a central intermediate in the biosynthesis of ethylene in higher plants. Understanding this pathway provides context for the importance of ACC quantification.

Caption: The ethylene biosynthesis pathway, highlighting the central role of ACC.

Experimental Workflow for ACC Quantification

The following diagram illustrates a typical workflow for the quantification of ACC in a biological sample using ACC-d4 as an internal standard.

Caption: Workflow for ACC quantification using an internal standard.

Beyond an Internal Standard: A Tracer in Metabolic Studies

While its primary use is as an internal standard, ACC-d4 can also serve as a tracer to study the biosynthesis and metabolism of ethylene.[1] By introducing ACC-d4 into a biological system, researchers can track its conversion to ethylene and other metabolites, providing valuable insights into the dynamics of the ethylene biosynthesis pathway under various conditions.

Conclusion

This compound is a powerful and essential tool for researchers in the plant sciences and related disciplines. Its primary role as an internal standard in mass spectrometry-based methods enables the accurate and precise quantification of endogenous ACC, which is crucial for understanding the regulation of ethylene-dependent processes. The well-characterized properties and established methodologies for its use make ACC-d4 an indispensable component of the modern analytical toolkit for phytohormone research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Quantification of urinary 3-hydroxyisovaleric acid using deuterated 3-hydroxyisovaleric acid as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Internal Standards in metabolomics - IsoLife [isolife.nl]

- 4. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. 1-Aminocyclopropane-2,2,3,3-d4-carboxylic Acid [lgcstandards.com]

- 7. Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry [umu.diva-portal.org]

- 8. lcms.cz [lcms.cz]

- 9. Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Deuterium-Labeled 1-Aminocyclopropane-1-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the synthesis of deuterium-labeled 1-aminocyclopropane-1-carboxylic acid (ACC), a crucial tool in mechanistic studies of ethylene biosynthesis and as an internal standard in metabolic research. The primary synthetic route involves the reaction of deuterated ethane derivatives with ethyl isocyanoacetate, followed by hydrolysis.

Core Synthetic Pathways

The synthesis of various deuterated ACC isotopologues, including D,L-1-amino[2,2-²H₂]cyclopropane-1-carboxylic acid ([2,2-²H₂]ACC), cis- and trans-1-amino[2,3-²H₂]cyclopropane-1-carboxylic acid ([cis/trans-²H₂]ACC), and 1-amino[2,2,3,3-²H₄]cyclopropane-1-carboxylic acid ([²H₄]ACC), has been described.[1][2][3] The general strategy relies on a two-step process:

-

Cyclopropanation: Formation of the cyclopropane ring by reacting a 1,2-dihaloethane or a 2-bromoethanol derivative with the disodium salt of ethyl isocyanoacetate. This reaction proceeds via two sequential SN2-type displacements.

-

Hydrolysis: Conversion of the resulting ethyl 1-isocyanocyclopropane-1-carboxylate intermediate to the final 1-aminocyclopropane-1-carboxylic acid.

The specific deuterated starting materials determine the final labeled positions on the ACC molecule.

Signaling Pathways and Experimental Workflows

The logical workflow for the synthesis of deuterated ACC is depicted below. The process begins with the preparation of the necessary deuterated starting materials, which then undergo cyclopropanation and subsequent hydrolysis to yield the target molecule.

References

The Pivotal Role of 1-Aminocyclopropane-1-carboxylic acid-d4 in Elucidating Plant Ethylene Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclopropane-1-carboxylic acid (ACC) is a central molecule in plant biology, primarily serving as the immediate precursor to the gaseous phytohormone ethylene. Ethylene governs a wide array of physiological processes, from seed germination and root development to fruit ripening and senescence. The deuterated isotopologue of ACC, 1-aminocyclopropane-1-carboxylic acid-d4 (ACC-d4), has emerged as an indispensable tool for researchers. Its use as a stable isotope tracer allows for the precise tracking and quantification of ACC metabolism and ethylene biosynthesis, providing unparalleled insights into the intricate regulation of this vital signaling pathway. This technical guide provides an in-depth overview of the function of ACC-d4 in plants, focusing on its application in metabolic studies, and details the experimental protocols for its use.

Core Function of ACC-d4 in Plant Research

The primary function of ACC-d4 in plant science is to act as a tracer for in vivo studies of ethylene biosynthesis and ACC metabolism. Because ACC-d4 is chemically identical to endogenous ACC, it is recognized and metabolized by the same enzymatic machinery. However, its increased mass due to the four deuterium atoms allows it to be distinguished from the native compound by mass spectrometry. This enables researchers to:

-

Trace Metabolic Pathways: Follow the conversion of exogenously applied ACC-d4 into ethylene-d4 and its conjugation to metabolites such as malonyl-ACC (MACC-d4).

-

Quantify Endogenous Pools: Serve as an ideal internal standard for the accurate quantification of endogenous ACC levels in plant tissues using isotope dilution mass spectrometry.[1]

-

Investigate Flux Dynamics: Determine the rates of ACC synthesis, transport, and catabolism under various developmental stages and environmental conditions.

The stability of the deuterium label ensures that it is not readily exchanged under biological conditions, making ACC-d4 a reliable tracer for metabolic fate studies.

Ethylene Biosynthesis and ACC Metabolism

The biosynthesis of ethylene in higher plants is a well-characterized two-step process. First, S-adenosyl-L-methionine (SAM) is converted to ACC by the enzyme ACC synthase (ACS). In the subsequent and final step, ACC is oxidized to ethylene by ACC oxidase (ACO). The regulation of ethylene production is tightly controlled, primarily at the level of ACS gene expression and protein stability.

However, the pool of ACC is not solely dedicated to ethylene production. It can be diverted into a conjugated form, most commonly 1-(malonylamino)cyclopropane-1-carboxylic acid (MACC), a reaction catalyzed by ACC N-malonyltransferase.[2] This conjugation is generally considered a mechanism to regulate the available ACC pool for ethylene synthesis. Furthermore, some soil microbes and even plants themselves possess ACC deaminase, an enzyme that breaks down ACC into α-ketobutyrate and ammonia, thereby reducing ethylene levels.[3][4]

Recent studies have also uncovered a role for ACC as a signaling molecule in its own right, independent of its conversion to ethylene.[2] This dual functionality underscores the importance of understanding the intricate regulation of ACC metabolism.

Experimental Protocols

The use of ACC-d4 in plant research necessitates meticulous experimental design and sensitive analytical techniques. Below are detailed methodologies for key experiments involving ACC-d4.

Protocol 1: In Vivo Feeding of ACC-d4 to Plant Seedlings

This protocol describes the application of ACC-d4 to whole seedlings grown in a liquid culture system to trace its metabolic fate.

Materials:

-

Arabidopsis thaliana seeds (or other plant species of interest)

-

Murashige and Skoog (MS) liquid medium with vitamins

-

This compound (ACC-d4) stock solution (1 mM in sterile water)

-

Sterile culture plates or flasks

-

Growth chamber with controlled light and temperature

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

Extraction solvent (e.g., 80% acetonitrile in water)

-

Centrifuge

-

Syringe filters (0.22 µm)

-

LC-MS grade solvents

Methodology:

-

Plant Growth: Sterilize seeds and germinate them in sterile MS liquid medium under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C). Grow seedlings for 10-14 days.

-

ACC-d4 Treatment: Prepare fresh MS liquid medium containing the desired final concentration of ACC-d4 (e.g., 10 µM). Transfer the seedlings to the ACC-d4 containing medium. Include a control group with no ACC-d4.

-

Time-Course Sampling: Harvest seedlings at various time points after the start of the treatment (e.g., 0, 1, 4, 8, 24 hours). At each time point, gently blot the seedlings dry, record the fresh weight, and immediately freeze them in liquid nitrogen. Store samples at -80°C until extraction.

-

Metabolite Extraction:

-

Grind the frozen plant tissue to a fine powder in a pre-chilled mortar and pestle or using a tissue homogenizer.

-

Add a precise volume of pre-chilled extraction solvent (e.g., 1 mL per 100 mg fresh weight).

-

Vortex the sample vigorously and incubate on ice for 30 minutes.

-

Centrifuge the extract at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into a clean vial for LC-MS/MS analysis.

-

Protocol 2: Quantification of ACC-d4 and its Metabolites by LC-MS/MS

This protocol outlines the analytical procedure for the simultaneous quantification of ACC-d4 and its potential metabolite MACC-d4, as well as endogenous ACC, using a triple quadrupole mass spectrometer.

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple Quadrupole Mass Spectrometer (QqQ-MS) with an electrospray ionization (ESI) source

LC-MS/MS Parameters:

-

Chromatographic Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating these polar compounds.

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid is typically used.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each analyte. The transitions are determined by infusing standard solutions of each compound.

Standard Curve Preparation:

Prepare a series of standard solutions containing known concentrations of unlabeled ACC and a fixed concentration of ACC-d4 (as an internal standard) in the extraction solvent.[1] If quantifying MACC-d4, a standard curve for MACC would also be necessary, ideally with a labeled internal standard for MACC.

Data Analysis:

The concentration of endogenous ACC in the plant samples is determined by comparing the peak area ratio of the endogenous ACC to the ACC-d4 internal standard against the standard curve. The levels of ACC-d4 and MACC-d4 in the tracer experiment samples are quantified using their respective standard curves.

Data Presentation

Quantitative data from ACC-d4 tracer studies should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Quantification of Endogenous ACC in Arabidopsis thaliana Seedlings

| Treatment | Endogenous ACC (pmol/g FW) | Standard Deviation |

| Control | 15.2 | 2.1 |

| Salt Stress (150 mM NaCl) | 48.7 | 5.6 |

| Wounding | 75.3 | 8.9 |

FW: Fresh Weight. Data are hypothetical and for illustrative purposes.

Table 2: Time-Course of ACC-d4 Metabolism in Arabidopsis thaliana Seedlings

| Time (hours) | ACC-d4 (pmol/g FW) | MACC-d4 (pmol/g FW) |

| 1 | 125.6 | 12.3 |

| 4 | 88.2 | 45.8 |

| 8 | 52.1 | 78.4 |

| 24 | 15.7 | 110.9 |

Seedlings were treated with 10 µM ACC-d4. Data are hypothetical and for illustrative purposes.

Visualizations

Diagrams are crucial for illustrating the complex biological pathways and experimental procedures involved in ACC-d4 research.

References

- 1. Quantitative analysis of ethylene precursor ACC in plant samples by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plant encoded 1-aminocyclopropane-1-carboxylic acid deaminase activity implicated in different aspects of plant development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! [frontiersin.org]

The Precision Tracer: A Technical Guide to ACC-d4 in Ethylene Biosynthesis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene, a simple gaseous phytohormone, plays a pivotal role in a vast array of physiological processes in plants, including growth, development, fruit ripening, and stress responses. The biosynthesis of ethylene is a tightly regulated process, with 1-aminocyclopropane-1-carboxylic acid (ACC) serving as its immediate precursor. Consequently, the accurate quantification of ACC is paramount for understanding and manipulating ethylene-regulated pathways in agricultural and pharmaceutical research. The use of a stable isotope-labeled internal standard, specifically deuterated ACC (ACC-d4 or [2H4]ACC), coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for precise and accurate ACC quantification. This technical guide provides an in-depth overview of the application of ACC-d4 as a tracer for ethylene biosynthesis, detailing the underlying pathways, experimental protocols, and performance of the analytical methodology.

Ethylene Biosynthesis and Signaling Pathways

The production of ethylene in plants follows a well-characterized pathway, often referred to as the Yang Cycle. It begins with the amino acid methionine and proceeds through S-adenosyl-L-methionine (SAM) to ACC, which is then oxidized to form ethylene. The regulation of this pathway is intricate, involving feedback loops and crosstalk with other hormone signaling pathways.

Once produced, ethylene is perceived by a family of endoplasmic reticulum-localized receptors, initiating a signaling cascade that ultimately leads to changes in gene expression and physiological responses.

Quantitative Analysis of ACC using ACC-d4

The use of a deuterated internal standard like ACC-d4 is crucial for accurate quantification as it co-elutes with the endogenous ACC, effectively compensating for variations during sample preparation and ionization in the mass spectrometer.[1]

Data Presentation: Performance of the ACC-d4 Tracer Method

The following table summarizes the performance characteristics of a validated ultra-high performance liquid chromatography-electrospray ionization-triple quadrupole mass spectrometer (UHPLC-ESI-MS/MS) method for the quantification of ACC in plant tissues using [2H4]ACC as an internal standard.[1]

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 2.5 pg | [1] |

| Linearity Range | 0.5 to 1500 ng.mL-1 (R2 = 0.9998) | [1] |

| Recovery Rate | 95.82% | [1] |

| Precision (Relative Standard Deviation) | 3.54% | [1] |

| Matrix Effect | 92.6% | [1] |

Experimental Protocols

A detailed methodology for the quantification of ACC in plant tissues using ACC-d4 as an internal standard is provided below. This protocol is based on established and validated methods.[1]

Experimental Workflow

Detailed Methodologies

1. Materials and Reagents:

-

1-Aminocyclopropane-1-carboxylic acid (ACC) standard

-

1-aminocyclopropane-2,2,3,3,-d4-carbocylic acid ([2H4]ACC or ACC-d4)

-

Acetonitrile (HPLC grade)

-

Ethyl acetate

-

Acetic acid

-

Ultrapure water

-

Plant tissue of interest

2. Standard Solution Preparation:

-

Prepare stock solutions of ACC and ACC-d4 (e.g., 1 mg/mL) in ultrapure water.

-

Prepare working standard solutions of ACC at various concentrations (e.g., 0.5 to 1500 ng/mL) by diluting the stock solution with 80% acetonitrile.

-

Prepare a fixed concentration internal standard working solution of ACC-d4 (e.g., 2 µg/mL) in 80% acetonitrile.

3. Sample Preparation and Extraction:

-

Weigh approximately 10 mg of fresh plant tissue and place it in a 2 mL microcentrifuge tube.

-

Add a known amount of the ACC-d4 internal standard solution to the tube.

-

Add extraction solvent (e.g., 80% acetonitrile).

-

Homogenize the tissue using a bead beater or a mortar and pestle.

-

Perform liquid-liquid micro-extraction (LLME) by adding a suitable solvent like ethyl acetate to remove interfering substances.

-

Vortex the mixture vigorously.

-

Centrifuge the sample to separate the phases.

-

Carefully collect the supernatant containing the ACC and ACC-d4 for analysis.

4. UHPLC-MS/MS Analysis:

-

Instrumentation: Utilize a UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Separation:

-

Column: A C18 column suitable for polar compounds (e.g., Waters ACQUITY UPLC BEH C18).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.05% acetic acid in water) and mobile phase B (acetonitrile).

-

Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

ACC: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 102 -> m/z 56).

-

ACC-d4: Monitor the transition of the deuterated precursor ion to its corresponding product ion (e.g., m/z 106 -> m/z 60).

-

-

Optimize MS parameters such as collision energy and cone voltage for maximum sensitivity.

-

5. Data Analysis and Quantification:

-

Construct a calibration curve by plotting the peak area ratio of ACC to ACC-d4 against the concentration of the ACC standards.

-

Determine the concentration of ACC in the plant samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of ACC-d4 as an internal standard provides a robust and reliable method for the quantification of ACC, the direct precursor to ethylene. This approach, when combined with the sensitivity and selectivity of UHPLC-MS/MS, allows researchers to accurately measure fluctuations in ACC levels in response to various stimuli, genetic modifications, or chemical treatments. The detailed protocols and performance data presented in this guide offer a solid foundation for the implementation of this powerful analytical technique in ethylene biosynthesis research, ultimately facilitating advancements in plant science and the development of novel agricultural and pharmaceutical products.

References

Commercial Suppliers and Technical Applications of 1-Aminocyclopropane-1-carboxylic acid-d4: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and scientific applications of 1-Aminocyclopropane-1-carboxylic acid-d4 (ACC-d4). This deuterated analogue of the endogenous metabolite 1-Aminocyclopropane-1-carboxylic acid (ACC) serves as a critical tool in various research fields, particularly in mass spectrometry-based quantitative analysis and studies of N-methyl-D-aspartate (NMDA) receptor pharmacology. This document outlines key commercial suppliers, provides detailed experimental protocols for its use as an internal standard, and illustrates its role in relevant signaling pathways.

Commercial Availability of this compound

A stable, isotopically labeled internal standard is crucial for accurate quantification in mass spectrometry by correcting for variability in sample preparation and analysis. This compound is offered by several reputable suppliers, with variations in purity, available quantities, and pricing. Below is a comparative summary of the offerings from leading commercial vendors.

| Supplier | Product Name | CAS Number | Molecular Weight | Isotopic Purity | Chemical Purity | Available Quantities & Pricing |

| MedChemExpress | This compound | 84392-07-4 | 105.13 | Not specified | ≥98% | Contact for pricing |

| Sigma-Aldrich | 1-Aminocyclopropane-2,2,3,3-d4-carboxylic acid | 84392-07-4 | 105.13 | 98 atom % D | 98% (CP) | Contact for pricing |

| CDN Isotopes | 1-Aminocyclopropane-2,2,3,3-d4-carboxylic Acid | 84392-07-4 | 105.13 | 98 atom % D | Not specified | 0.05g (US |

| Letopharm Limited | 1-aminocyclopropane-1-carboxylic*acid-D4 | 84392-07-4 | 105.12 | Not specified | Not specified | Contact for pricing[2] |

| LGC Standards | 1-Aminocyclopropane-2,2,3,3-d4-carboxylic Acid | 84392-07-4 | Not specified | 98 atom % D | min 98% | 0.05g, 0.1g (Login for price) |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocols: Utilization as an Internal Standard in LC-MS/MS

This compound is predominantly used as an internal standard for the accurate quantification of its non-deuterated counterpart, ACC, in various biological matrices. The following protocol is a generalized procedure for the analysis of amino acids in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and can be adapted for specific research needs.

Objective: To quantify the concentration of 1-Aminocyclopropane-1-carboxylic acid in a biological sample using this compound as an internal standard.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

This compound (from a commercial supplier)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Sulfosalicylic acid solution (30%)

-

Microcentrifuge tubes

-

LC-MS/MS system with an appropriate column (e.g., HILIC or reversed-phase)

Procedure:

-

Preparation of Internal Standard Stock Solution:

-

Accurately weigh a known amount of this compound.

-

Dissolve it in a known volume of a suitable solvent (e.g., water or a water/methanol mixture) to create a stock solution of a specific concentration (e.g., 1 mg/mL). Store at -20°C.

-

-

Preparation of Working Internal Standard Solution:

-

Dilute the stock solution with an appropriate solvent to a working concentration. The final concentration in the sample should be similar to the expected concentration of the analyte (ACC).

-

-

Sample Preparation:

-

Thaw the biological samples on ice.

-

To a 25 µL aliquot of the sample (e.g., plasma), add 2.5 µL of 30% sulfosalicylic acid solution to precipitate proteins.

-

Add a known amount (e.g., 2 µL) of the working internal standard solution to the sample.

-

Vortex the mixture for 10-20 seconds.

-

Centrifuge at high speed (e.g., 14,000 x g) for 5-10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

Dilute the supernatant with an appropriate mobile phase (e.g., 225 µL of 90:10 acetonitrile:water with 0.5% formic acid) for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a suitable LC column to separate the analyte and internal standard from other matrix components. A hydrophilic interaction liquid chromatography (HILIC) column is often used for polar compounds like amino acids.

-

Example Mobile Phase A: 100 mM ammonium formate in water

-

Example Mobile Phase B: Acetonitrile:water:formic acid (95:5:0.3)

-

A gradient elution is typically employed to achieve optimal separation.

-

-

Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification.

-

Determine the precursor and product ion transitions for both ACC and ACC-d4.

-

Example transition for ACC: m/z 102 -> m/z 56

-

Example transition for ACC-d4: m/z 106 -> m/z 60

-

-

Optimize the collision energy and other MS parameters for maximum signal intensity.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (ACC) and the internal standard (ACC-d4).

-

Calculate the peak area ratio of ACC to ACC-d4.

-

Generate a calibration curve using known concentrations of ACC standard solutions spiked with the same amount of ACC-d4 internal standard.

-

Determine the concentration of ACC in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for ACC quantification using a deuterated internal standard.

Signaling Pathway Involvement: NMDA Receptor Modulation

1-Aminocyclopropane-1-carboxylic acid is a known agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[3] The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Its activation requires the simultaneous binding of two co-agonists: glutamate and either glycine or D-serine.[4][5]

The binding of these co-agonists induces a conformational change in the receptor, which, in conjunction with depolarization of the postsynaptic membrane to relieve the magnesium (Mg2+) block, allows the influx of calcium ions (Ca2+). This influx of Ca2+ triggers downstream signaling cascades that can lead to long-term changes in synaptic strength.

Caption: Co-agonist activation of the NMDA receptor signaling pathway.

This technical guide provides a foundational understanding of the commercial landscape and key research applications of this compound. For specific experimental optimization and further applications, researchers are encouraged to consult the detailed product information from the suppliers and the broader scientific literature.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. 1-aminocyclopropane-1-carboxylic*acid-D4| CAS:#84392-07-4 -Letopharm Limited [letopharm.com]

- 3. 1-Aminocyclopropane-1-carboxylic Acid [sigmaaldrich.com]

- 4. Glutamate and glycine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated ACC Isotopologues

This technical guide provides a comprehensive overview of the physical and chemical properties of commonly encountered deuterated molecules referred to as "ACC-d4". Given the ambiguity of the abbreviation "ACC," this document addresses the two most probable interpretations for researchers, scientists, and drug development professionals: 1-Aminocyclopropane-1-carboxylic acid-d4 and Acetic acid-d4 . Both isotopically labeled compounds serve as critical tools in analytical chemistry, particularly in mass spectrometry-based quantification and metabolic studies.

This compound ([²H₄]ACC)

1-Aminocyclopropane-1-carboxylic acid (ACC) is a key precursor in the biosynthesis of ethylene, a plant hormone that regulates numerous developmental processes and stress responses. The deuterated isotopologue, [²H₄]ACC, is an invaluable internal standard for the accurate quantification of endogenous ACC in plant tissues using mass spectrometry.

Physical and Chemical Properties of [²H₄]ACC

| Property | Value | Reference |

| Chemical Formula | C₅H₅D₄NO₂ | [1] |

| Purity | > 99.7% | [1] |

Experimental Protocol: Quantitative Analysis of ACC in Plant Samples by UHPLC-ESI-MS/MS

This section details the methodology for the sensitive and precise quantification of ACC in plant tissues using [²H₄]ACC as an internal standard, as described in a study on the topic.[1]

Sample Preparation (Liquid-Liquid Micro-Extraction - LLME):

-

Homogenize 10 mg of fresh plant tissue in a suitable extraction solvent.

-

Add a known concentration of [²H₄]ACC internal standard to the homogenate.

-

Perform liquid-liquid micro-extraction using ethyl acetate as a green solvent to purify the sample.

-

Evaporate the organic phase and reconstitute the residue in the mobile phase for analysis.

UHPLC-ESI-MS/MS Analysis:

-

Instrumentation: Ultra-High Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for the selective and sensitive detection of both ACC and [²H₄]ACC.

The use of [²H₄]ACC as an internal standard is crucial for mitigating matrix effects and ensuring the reliability and accuracy of the quantitative data.[2]

Workflow for Quantitative Analysis of ACC

References

ACC as an Ethylene-Independent Signaling Molecule: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-aminocyclopropane-1-carboxylic acid (ACC), long recognized as the immediate precursor to the plant hormone ethylene, is now emerging as a critical signaling molecule in its own right, functioning independently of the canonical ethylene pathway. This guide provides a comprehensive overview of the current understanding of ethylene-independent ACC signaling, detailing its roles in various physiological processes, the proposed signaling pathways, and the experimental methodologies used to elucidate these functions. Quantitative data from key studies are summarized, and signaling pathways are visualized to offer a clear and detailed perspective for researchers and professionals in plant science and drug development.

Introduction: A Paradigm Shift in Understanding ACC's Role

For decades, the primary significance of 1-aminocyclopropane-1-carboxylic acid (ACC) in plant biology was attributed to its role as the direct precursor of ethylene.[1] Exogenous application of ACC has been a standard method to elicit ethylene responses in plants.[2][3] However, a growing body of evidence compellingly suggests that ACC possesses intrinsic signaling capabilities that are independent of its conversion to ethylene.[1][4][5] This has led to a paradigm shift in our understanding of this simple, non-proteinogenic amino acid.

This ethylene-independent signaling by ACC has been observed across a range of developmental processes and stress responses, from root growth modulation to reproductive success.[1][2][3][6][7] The existence of such pathways is supported by pharmacological studies using inhibitors of ethylene biosynthesis and perception, as well as genetic analyses of ethylene-insensitive mutants.[2][3] Furthermore, the discovery of ACC's signaling role in non-seed plants like Marchantia polymorpha, which lack the enzyme ACC oxidase to convert ACC to ethylene, suggests an ancient evolutionary origin for this signaling module.[8][9]

This technical guide synthesizes the current knowledge on ethylene-independent ACC signaling, providing a resource for researchers exploring its mechanisms and for professionals considering its implications in agriculture and drug development.

Ethylene-Independent Physiological Roles of ACC

ACC has been shown to modulate a variety of plant growth and development processes in an ethylene-independent manner. These roles are often elucidated by studying plant responses to ACC when ethylene signaling is blocked, either chemically with inhibitors like 1-methylcyclopropene (1-MCP) or genetically in ethylene-insensitive mutants such as ein2-1.[2]

Key physiological processes influenced by ACC independent of ethylene include:

-

Root Development: ACC can inhibit primary root elongation and promote lateral root formation, in contrast to ethylene which typically inhibits lateral root development.[6] This effect is observed even when ethylene signaling is impaired.[6] Studies on Arabidopsis thaliana have shown that ACC's impact on root growth becomes apparent after 36 hours of treatment and involves the suppression of cell proliferation in the root meristem.[6]

-

Early Vegetative Growth: ACC has been demonstrated to negatively affect rosette development and hypocotyl growth in both light- and dark-grown Arabidopsis seedlings, independent of ethylene perception.[2][3]

-

Stomatal Development: The symmetric division of the guard mother cell (GMC) to form two guard cells, a crucial step in stomatal development, is dependent on ACC in a manner that does not require the main components of the ethylene signaling pathway.[2]

-

Pollen Tube Attraction: In Arabidopsis, ACC signaling within the ovular sporophytic tissue is involved in attracting pollen tubes and promoting the secretion of the chemoattractant LURE1.2.[7][10] This function is crucial for successful fertilization.

-

Cell Wall Signaling: ACC is implicated in cell wall function through the FEI pathway, which involves the leucine-rich repeat receptor-like kinases FEI1 and FEI2 that are linked to cellulose biosynthesis.[1]

-

Stress Responses: As a mobile signal, ACC can be transported from roots under hypoxic conditions (like flooding) to the shoots, where it can be converted to ethylene if oxygen is present.[2][3] However, there is also evidence for ACC itself acting as a primary defense signal during plant stress.[2]

Quantitative Data on Ethylene-Independent ACC Effects

The following tables summarize quantitative data from studies investigating the effects of ACC in ethylene-insensitive contexts.

Table 1: Effect of ACC on Rosette Area in Wild-Type (Col-0) and Ethylene-Insensitive (ein2-1) Arabidopsis

| ACC Concentration (µM) | Treatment | Col-0 Rosette Area (mm²) | ein2-1 Rosette Area (mm²) |

| 0 | No 1-MCP | 35.4 ± 1.5 | 42.1 ± 2.0 |

| 10 | No 1-MCP | 28.7 ± 1.2 | 38.5 ± 1.8 |

| 50 | No 1-MCP | 20.1 ± 1.0 | 30.2 ± 1.5 |

| 100 | No 1-MCP | 15.8 ± 0.8 | 24.3 ± 1.2 |

| 500 | No 1-MCP | 10.2 ± 0.5 | 16.7 ± 0.9 |

| 0 | + 1-MCP (250 ppm) | 40.2 ± 1.9 | 43.5 ± 2.1 |

| 10 | + 1-MCP (250 ppm) | 36.1 ± 1.7 | 40.1 ± 1.9 |

| 50 | + 1-MCP (250 ppm) | 28.9 ± 1.4 | 33.6 ± 1.6 |

| 100 | + 1-MCP (250 ppm) | 22.4 ± 1.1 | 26.8 ± 1.3 |

| 500 | + 1-MCP (250 ppm) | 14.8 ± 0.7 | 18.2 ± 1.0 |

Data synthesized from studies demonstrating ACC-mediated growth inhibition independent of ethylene perception.[2]

Table 2: Effect of ACC on Primary Root Length in Wild-Type (Col-0) Arabidopsis with and without 1-MCP

| ACC Concentration (µM) | Root Length (mm) without 1-MCP | Root Length (mm) with 1-MCP (250 ppm) |

| 0 | 45.2 ± 2.3 | 50.1 ± 2.5 |

| 10 | 32.8 ± 1.6 | 45.3 ± 2.2 |

| 50 | 18.5 ± 0.9 | 38.7 ± 1.9 |

| 100 | 10.1 ± 0.5 | 30.2 ± 1.5 |

| 500 | 5.3 ± 0.3 | 21.4 ± 1.1 |

Data synthesized from studies showing ACC's inhibitory effect on root growth persists even when ethylene perception is blocked.[2]

Proposed Signaling Pathways for Ethylene-Independent ACC Action

The molecular mechanisms underlying ethylene-independent ACC signaling are an active area of research. Several components and pathways have been proposed.

The FEI-RLK Cell Wall Integrity Pathway

One of the earliest indications of an ethylene-independent role for ACC came from studies on the fei1 and fei2 mutants, which have defects in two leucine-rich repeat receptor-like kinases (LRR-RLKs) involved in cellulose biosynthesis.[1] These mutants exhibit a short, swollen root phenotype that is suppressed by inhibitors of ACC synthesis but not by inhibitors of ethylene perception, suggesting that ACC, not ethylene, is the signaling molecule in this pathway.[6]

Caption: Proposed FEI pathway for ACC-mediated cell wall signaling.

GLR-Mediated Calcium Signaling

Recent studies have implicated GLUTAMATE RECEPTOR-LIKE (GLR) channels in ACC signaling.[7][10] ACC has been shown to activate Ca²⁺-containing ion currents via GLR channels in root protoplasts.[7] In the context of reproduction, ACC stimulates transient Ca²⁺ elevation in ovules, which is necessary for the secretion of the pollen tube attractant LURE1.2.[7] This suggests a model where ACC acts as a ligand for GLR channels, triggering downstream calcium signaling cascades.

Caption: ACC signaling through GLR channels and calcium influx.

Transcriptional Regulation in Root Development

In root development, ACC's ethylene-independent effects are linked to changes in gene expression. ACC treatment in ethylene-insensitive backgrounds leads to the downregulation of WOX5, a key regulator of the quiescent center in the root stem cell niche, and a group of CLE (CLAVATA3/EMBRYO SURROUNDING REGION-related) peptide genes.[6] The reduction in CLE peptide expression is thought to activate the transcription factor LBD18, which promotes lateral root development.[6]

Caption: ACC-mediated transcriptional regulation in root development.

Detailed Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to investigate ethylene-independent ACC signaling.

Plant Material and Growth Conditions

-

Plant Species: Arabidopsis thaliana is the most commonly used model organism. Ecotypes such as Columbia (Col-0) are frequently used as the wild type.

-

Mutants: Key mutants include those in the ethylene signaling pathway, such as ein2-1 (ethylene insensitive), and in ethylene biosynthesis, such as acs octuple mutants (deficient in ACC synthesis).[2][7][10]

-

Growth Medium: Plants are typically grown on Murashige and Skoog (MS) medium supplemented with sucrose (e.g., 1% w/v) and solidified with agar. The pH is adjusted to ~5.7.

-

Growth Conditions: Seedlings are grown in controlled environment chambers. For light-grown experiments, conditions are typically 16 hours of light and 8 hours of dark at a constant temperature (e.g., 22°C). For dark-grown (skotomorphogenesis) experiments, plates are wrapped in aluminum foil.[2]

Pharmacological Treatments

-

ACC Application: ACC is added to the growth medium at various concentrations (e.g., 10, 50, 100, 500 µM) to observe dose-dependent effects.[2]

-

Ethylene Signaling Inhibition: 1-methylcyclopropene (1-MCP), a gaseous inhibitor of ethylene receptors, is applied by placing a 1-MCP-releasing tablet in an airtight container with the plant growth plates. A typical concentration is 250 ppm.[2]

-

Ethylene Biosynthesis Inhibition: Aminoethoxyvinylglycine (AVG) or 2-aminoisobutyric acid (AIB) can be used to inhibit ACC synthase and ACC oxidase activity, respectively, to dissect the roles of ACC versus ethylene.[2][3]

Phenotypic Analysis

-

Root Growth Measurement: Seedlings are grown on vertical agar plates. The plates are scanned at regular intervals, and primary root length is measured using image analysis software like ImageJ.

-

Rosette Area Measurement: For light-grown seedlings, images of the rosettes are taken from above, and the total green area is quantified using image analysis software.[2]

-

Hypocotyl Length Measurement: For dark-grown seedlings, the length of the hypocotyl is measured after a specific period of growth in the dark.

Experimental Workflow for Phenotypic Analysis

Caption: General workflow for analyzing ACC's effect on seedling phenotype.

Calcium Imaging

-

Probes: Genetically encoded calcium indicators like Yellow Cameleon (YC3.6) are expressed in the tissue of interest (e.g., ovules).

-

Microscopy: Confocal laser scanning microscopy is used to visualize the fluorescence changes of the calcium probe in response to ACC application.

-

Protocol:

-

Mount the tissue (e.g., pistil with exposed ovules) in a perfusion chamber on the microscope stage.

-

Establish a baseline fluorescence reading.

-

Perfuse the chamber with a solution containing ACC.

-

Record the changes in the fluorescence ratio of the calcium indicator over time to detect calcium transients.[7]

-

Implications for Research and Drug Development

The discovery of ethylene-independent ACC signaling opens up new avenues for research and practical applications:

-

Crop Improvement: Understanding how ACC modulates root architecture, growth, and stress responses could lead to new strategies for developing crops with enhanced resilience and yield. Targeting ACC signaling components could offer a more nuanced way to control plant development than broadly manipulating ethylene levels.

-

Drug Development: For researchers in human health, the interaction of ACC with glutamate-like receptors in plants is intriguing. While not directly translatable, the principle of a small amino acid derivative acting as a specific ligand for a receptor channel could inspire novel approaches in drug discovery. The methodologies used in plant science to deconvolve signaling pathways, such as the combination of genetic and pharmacological tools, are also highly relevant.

-

Future Research Directions: Key outstanding questions remain. The specific receptors for ACC in many of the described pathways are yet to be definitively identified. The downstream components of these signaling cascades and their crosstalk with other hormonal pathways, such as jasmonates, require further investigation.[11] Elucidating these aspects will provide a more complete picture of ACC's role as a versatile signaling molecule.

Conclusion

The role of ACC in plant biology is far more complex and nuanced than previously understood. It is not merely a passive precursor to ethylene but an active signaling molecule with its own distinct regulatory functions. The evidence for its ethylene-independent roles in root development, vegetative growth, and reproduction is compelling and continues to grow. For researchers, this represents a fertile ground for discovery, promising to uncover novel mechanisms of plant signaling and environmental adaptation. For professionals in applied fields, harnessing the power of ACC's dual signaling functions could unlock new tools for enhancing agricultural productivity and resilience. The continued exploration of this "non-canonical" ACC signaling is sure to be a vibrant and impactful area of plant science for years to come.

References

- 1. Frontiers | 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator [frontiersin.org]

- 2. Frontiers | The Ethylene Precursor ACC Affects Early Vegetative Development Independently of Ethylene Signaling [frontiersin.org]

- 3. The Ethylene Precursor ACC Affects Early Vegetative Development Independently of Ethylene Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! [frontiersin.org]

- 5. Scholarly Article or Book Chapter | 1-Aminocyclopropane-1-carboxylic acid as a signalling molecule in plants | ID: sq87c134z | Carolina Digital Repository [cdr.lib.unc.edu]

- 6. pnas.org [pnas.org]

- 7. Ethylene-independent signaling by the ethylene precursor ACC in Arabidopsis ovular pollen tube attraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethylene-independent functions of the ethylene precursor ACC in Marchantia polymorpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.monash.edu [research.monash.edu]

- 10. Ethylene-independent signaling by the ethylene precursor ACC in Arabidopsis ovular pollen tube attraction [ideas.repec.org]

- 11. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]

A Comprehensive Safety and Technical Guide to 1-Aminocyclopropane-1-carboxylic acid-d4

This technical guide provides an in-depth overview of the safety, handling, and toxicological profile of 1-Aminocyclopropane-1-carboxylic acid-d4 (ACC-d4). The information is intended for researchers, scientists, and professionals in drug development who may be working with this deuterated compound. Data from the non-deuterated form is also included for a comprehensive safety assessment, given the limited specific toxicological studies on the deuterated variant.

Chemical and Physical Properties

This compound is a deuterated analog of the endogenous metabolite 1-Aminocyclopropane-1-carboxylic acid.[1] The primary use of this compound in a research setting is as a tracer or an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1] Below is a summary of its key chemical and physical properties.

| Property | Value | References |

| Chemical Name | 1-Aminocyclopropane-2,2,3,3-d4-1-carboxylic Acid | [2] |

| Synonyms | α-Aminocyclopropanecarboxylic Acid, Acpc-OH | [2] |

| CAS Number | 84392-07-4 | [2][3] |

| Chemical Formula | C4H3D4NO2 | [2] |

| Molecular Weight | 105.13 g/mol | [3] |

| Physical State | Solid, powder | [2][3] |

| Color | White to off-white | [2] |

| Melting Point | 229 - 245 °C | [2][3] |

| Solubility | Soluble in water | [2][4] |

| Purity | >98% | [2][3] |

| log Pow | -2.78 | [2] |

Hazard Identification and Toxicological Summary

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement | References |

| Skin Irritation | 2 | H315: Causes skin irritation | [5][6][7] |

| Eye Irritation | 2A | H319: Causes serious eye irritation | [5][6][7] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation | [5][6][7] |

Toxicological Data (for non-deuterated 1-Aminocyclopropane-1-carboxylic acid):

| Test | Species | Route | Value | References |

| TDLO | Rat | Oral | 64 g/kg/13W (intermittent) | [6] |

| LD | Rat | Intraperitoneal | >500 mg/kg | [6] |

Handling, Storage, and Personal Protective Equipment

Proper handling and storage procedures are crucial to minimize exposure and ensure the stability of the compound.

Handling:

-

Avoid contact with skin and eyes.[2]

-

Use in a well-ventilated area, preferably in a laboratory fume hood.[2]

-

Do not eat, drink, or smoke when handling.[8]

Storage:

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[2]

-

Skin Protection: Handle with gloves and wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]

-

Respiratory Protection: If a risk assessment indicates that air-purifying respirators are necessary, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[2]

Experimental Protocols

The following are generalized experimental protocols based on OECD guidelines for assessing the irritation potential of a chemical like this compound.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (based on OECD TG 439)

This test method provides a means to assess the skin irritation potential of a substance by measuring its cytotoxicity in a reconstructed human epidermis model.[7]

-

Preparation of the RhE Tissue: Reconstituted human epidermis tissues are cultured to form a multi-layered, differentiated model of the human epidermis.[9]

-

Application of the Test Substance: A small amount of the test substance (in this case, this compound) is applied topically to the surface of the RhE tissue.[7]

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes) at 37°C.[7]

-

Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours).[7]

-

Viability Assessment: Cell viability is determined by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is measured spectrophotometrically.[7]

-

Data Interpretation: The viability of the treated tissues is compared to that of negative controls. A reduction in viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[7]

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (based on OECD TG 492)

This in vitro test evaluates the potential of a chemical to cause serious eye damage by assessing its effect on a reconstructed human cornea-like epithelium.[10]

-

Preparation of the RhCE Tissue: A multi-layered corneal epithelium is constructed from human-derived cells.[10]

-

Application of the Test Substance: The test chemical is applied to the surface of the RhCE tissue.[10]

-

Exposure and Post-Exposure Incubation: The tissues are exposed to the chemical for a specified duration, after which the substance is removed, and the tissues are incubated for a post-exposure period.[10]

-

Viability Measurement: Tissue viability is quantified using a method such as the MTT assay.[10]

-

Classification: The chemical is classified based on the reduction in tissue viability. For instance, if the viability is less than or equal to 60%, the substance may not require classification for eye irritation or serious eye damage under the UN GHS.[10]

Mechanism of Action and Signaling Pathways

1-Aminocyclopropane-1-carboxylic acid is known to be an agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex.[11][12][13] The NMDA receptor is a crucial ionotropic receptor in the central nervous system involved in synaptic plasticity, learning, and memory.[14][15]

Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, such as glycine or D-serine.[2][14] 1-Aminocyclopropane-1-carboxylic acid can mimic the effect of glycine, thereby potentiating the NMDA receptor's response to glutamate.[12] This leads to the opening of the ion channel, allowing the influx of Ca2+ and Na+ into the neuron, which triggers various downstream signaling cascades.[2][14]

Below are diagrams illustrating the NMDA receptor signaling pathway and typical workflows for safety assessment.

References

- 1. integracosmetics.com [integracosmetics.com]

- 2. researchgate.net [researchgate.net]

- 3. Federal Register :: 1-Aminocyclopropane-1-Carboxylic Acid (1-ACC); Exemption From the Requirement of a Tolerance [federalregister.gov]

- 4. assets-global.website-files.com [assets-global.website-files.com]

- 5. researchgate.net [researchgate.net]

- 6. ecetoc.org [ecetoc.org]

- 7. iivs.org [iivs.org]

- 8. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 9. uniube.br [uniube.br]

- 10. New eye and skin irritation test guidelines for make-up and personal care products [cosmeticsdesign.com]

- 11. 1-Aminocylopropane-1-carboxylic acid derivatives as ligands at the glycine-binding site of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1-Aminocyclopropane-1-carboxylic acid (ACC) mimics the effects of glycine on the NMDA receptor ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of 1-aminocyclopropanecarboxylic acid on N-methyl-D-aspartate-stimulated [3H]-noradrenaline release in rat hippocampal synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NMDA receptor - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

The Discovery and Enduring Significance of 1-Aminocyclopropane-1-Carboxylic Acid: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminocyclopropane-1-carboxylic acid (ACC) has emerged from its initial discovery as a mere precursor to the plant hormone ethylene to a molecule of significant interest in its own right. This technical guide provides a comprehensive overview of the history, discovery, and evolving understanding of ACC. It details the pivotal experiments that established its role in ethylene biosynthesis, the enzymatic machinery governing its production and conversion, and the analytical methods for its quantification. Furthermore, this guide explores the more recent discoveries of ACC's function as a signaling molecule independent of ethylene, its transport within plants, and various chemical synthesis methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating key information, presenting quantitative data in accessible formats, and providing detailed experimental protocols and pathway diagrams.

The Genesis of a Key Molecule: Discovery and Historical Context

The journey to understanding ethylene biosynthesis took a significant leap forward in 1979 when Adams and Yang identified 1-aminocyclopropane-1-carboxylic acid (ACC) as the immediate precursor to ethylene in apple tissue.[1][2][3] This discovery was the culmination of earlier work that had identified methionine as a remote precursor of ethylene.[1]

The pivotal experiments conducted by Adams and Yang involved feeding radio-labeled methionine to apple tissue slices. Under aerobic conditions, the labeled methionine was efficiently converted to ethylene. However, when the tissue was incubated in a nitrogen atmosphere, which inhibits the final step of ethylene synthesis, the radioactivity accumulated in a previously unknown compound. This compound was subsequently identified as ACC.[1][2] Further experiments demonstrated that labeled ACC was readily converted to ethylene in the presence of oxygen, and that the conversion of labeled methionine to ethylene was significantly reduced by the addition of unlabeled ACC, confirming its intermediary role in the pathway.[2]

This seminal work laid the foundation for a deeper exploration of the ethylene biosynthetic pathway and the enzymes that govern it: ACC synthase (ACS) and ACC oxidase (ACO).

The Ethylene Biosynthesis Pathway: A Two-Step Enzymatic Cascade

The production of ethylene in plants is a deceptively simple two-step process, with ACC at its core. The pathway begins with S-adenosyl-L-methionine (SAM), which is converted to ACC by ACC synthase (ACS).[3][4] This is often the rate-limiting step in ethylene biosynthesis.[5] The final step is the oxidation of ACC to ethylene, catalyzed by ACC oxidase (ACO).[3][5]

References

- 1. Frontiers | 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! [frontiersin.org]

- 2. Ethylene biosynthesis: Identification of 1-aminocyclopropane-1-carboxylic acid as an intermediate in the conversion of methionine to ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Quantification of 1-Aminocyclopropane-1-carboxylic acid (ACC) using ACC-d4 as an Internal Standard in LC-MS/MS

Introduction

1-Aminocyclopropane-1-carboxylic acid (ACC) is the immediate precursor to the plant hormone ethylene, playing a crucial role in various physiological processes such as growth, development, and stress responses.[1] Accurate quantification of ACC is essential for understanding its regulatory functions in plants. The use of a stable isotope-labeled internal standard, such as 1-aminocyclopropane-1-carboxylic acid-d4 (ACC-d4), is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity, specificity, and accuracy by correcting for variations in sample preparation and matrix effects.[1]

This document provides a detailed protocol for the quantification of ACC in plant tissues using ACC-d4 as an internal standard. The methodology is based on a validated LC-MS/MS approach that does not require derivatization, simplifying the sample preparation process.[1][2]

Experimental Workflow

The overall experimental workflow for the quantification of ACC in plant tissues using ACC-d4 as an internal standard is depicted in the following diagram.

Figure 1: Experimental workflow for ACC quantification.

Protocols

1. Sample Preparation: Liquid-Liquid Micro-Extraction (LLME) [1][2]

This protocol is designed for the extraction of ACC from approximately 10 mg of fresh plant tissue.

-

Materials:

-

Fresh plant tissue (e.g., fruit, leaves)

-

ACC-d4 internal standard solution (2 µg/mL in 80% acetonitrile)

-

Ethyl acetate

-

Acetonitrile (80%)

-

Microcentrifuge tubes (1.5 mL)

-

Homogenizer (e.g., bead beater)

-

Centrifuge

-

-

Procedure:

-

Weigh approximately 10 mg of fresh plant tissue into a 1.5 mL microcentrifuge tube.

-

Add 100 µL of the ACC-d4 internal standard solution (2 µg/mL) to the tube.

-

Homogenize the tissue sample.

-

Add 500 µL of ethyl acetate to the homogenate.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 12,000 rpm for 5 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in 100 µL of ultrapure water.

-

Vortex for 30 seconds and centrifuge at 12,000 rpm for 5 minutes to pellet any insoluble material.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis [1]

-

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

-

Liquid Chromatography (LC) Conditions:

-

Column: Universil AQ-C18 column (2.1 mm × 150 mm, 1.8 µm) or equivalent

-

Mobile Phase A: 0.05% acetic acid in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.2 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 5 µL

-

Gradient:

-

0-3 min: 10% B

-

3-4 min: 10-90% B

-

4-5 min: 90% B

-

5-8 min: 10% B (re-equilibration)

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions should be monitored:

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| ACC | 102.15 | 56.05 | 50 | -14 |

| ACC (Confirmation) | 102.15 | 28.1 | 50 | -24 |

| ACC-d4 | 106.2 | 60.1 | 50 | -14 |

| ACC-d4 (Confirmation) | 106.2 | 32.1 | 50 | -37 |

Data Analysis

Quantification of ACC is performed by calculating the peak area ratio of the endogenous ACC to the ACC-d4 internal standard. A calibration curve is constructed by plotting the peak area ratios of a series of calibration standards against their known concentrations. The concentration of ACC in the samples is then determined from this calibration curve.

Quantitative Performance Data

The following table summarizes the quantitative performance of this method as reported in the literature.[1][2]

| Parameter | Value |

| Linearity Range | 0.5 - 1500 ng/mL |

| Correlation Coefficient (R²) | 0.9998 |

| Limit of Detection (LOD) | 2.5 pg |

| Precision (RSD%) | 3.54% |

| Recovery | 95.82% |

| Matrix Effect | 92.6% |

Signaling Pathway Context

ACC is a key intermediate in the ethylene biosynthesis pathway, which is a fundamental process in plant biology. The accurate measurement of ACC levels is critical for studying the regulation of this pathway.

Figure 2: Ethylene Biosynthesis Pathway.

The use of ACC-d4 as an internal standard in LC-MS/MS provides a robust and reliable method for the quantification of ACC in plant tissues. The protocol described here offers a straightforward approach without the need for derivatization, enabling researchers to obtain high-quality quantitative data for studies in plant science and agriculture. The high sensitivity and specificity of this method make it suitable for a wide range of applications where accurate determination of ACC levels is required.

References

Application Notes and Protocols for Phytohormone Analysis using Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope Dilution Mass Spectrometry (ID-MS) has become the gold standard for the accurate and precise quantification of phytohormones.[1] These plant hormones are signaling molecules that regulate a wide array of physiological and developmental processes, often at very low concentrations.[2] Their analysis is critical in fundamental plant science, agricultural biotechnology, and in the development of new plant growth regulators. This document provides detailed application notes and protocols for the analysis of various phytohormones using ID-MS, primarily coupled with liquid chromatography (LC).

The core principle of isotope dilution involves the addition of a known amount of a stable isotope-labeled internal standard of the analyte to the sample at the earliest stage of sample preparation.[1] This internal standard is chemically identical to the endogenous analyte but has a different mass due to the isotopic label (e.g., ²H, ¹³C). Because the labeled and unlabeled compounds behave identically during extraction, purification, and chromatographic separation, any losses during sample processing will affect both equally. The ratio of the endogenous analyte to the labeled internal standard is measured by the mass spectrometer, allowing for highly accurate quantification that corrects for sample loss and matrix effects.[1][3]

Key Phytohormone Classes for Analysis

This protocol is applicable to a wide range of phytohormones, including but not limited to:

-

Auxins: Indole-3-acetic acid (IAA)

-

Gibberellins (GAs): Gibberellic acid (GA3), GA4

-

Cytokinins (CKs): Zeatin, isopentenyladenine (iP)

-

Abscisic Acid (ABA)

-

Jasmonates (JAs): Jasmonic acid (JA), Jasmonoyl-isoleucine (JA-Ile)

-

Salicylic Acid (SA)

Experimental Protocols

Sample Preparation and Extraction

Objective: To extract phytohormones from plant tissue while minimizing degradation and interference.

Materials:

-

Plant tissue (e.g., leaves, roots, fruits)

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

Extraction solvent (e.g., 80% methanol with 0.1% formic acid, or a mixture of methanol:isopropanol:acetic acid)[4][5]

-

Stable isotope-labeled internal standards for each phytohormone of interest

-

Microcentrifuge tubes

-

Centrifuge

Protocol:

-

Harvesting and Freezing: Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until extraction.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

-

Extraction:

-

Weigh the frozen powder (typically 50-200 mg) into a pre-chilled microcentrifuge tube.

-

Add a pre-determined amount of the appropriate stable isotope-labeled internal standards.

-

Add cold extraction solvent (e.g., 1 mL per 100 mg of tissue).

-

Vortex thoroughly to ensure complete mixing.

-

-

Incubation: Incubate the mixture on a rocking platform or shaker at 4°C for at least 30 minutes to 1 hour to allow for efficient extraction.

-

Centrifugation: Centrifuge the extract at high speed (e.g., 13,000 x g) at 4°C for 10-15 minutes to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted phytohormones into a new tube.

Sample Purification (Solid-Phase Extraction - SPE)

Objective: To remove interfering compounds from the crude extract.

Materials:

-

SPE cartridges (e.g., Oasis HLB, MAX, or MCX)

-

SPE manifold

-

Methanol

-

Ultrapure water

-

Formic acid or acetic acid

Protocol:

-

Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by ultrapure water through it.

-

Equilibration: Equilibrate the cartridge with the extraction solvent or a similar solvent system.

-

Sample Loading: Load the supernatant from the extraction step onto the conditioned and equilibrated SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent to remove polar impurities. The exact composition of the wash solvent will depend on the SPE sorbent and the target analytes.

-

Elution: Elute the phytohormones from the cartridge using an appropriate solvent, such as methanol or acetonitrile, often acidified with formic or acetic acid.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

Isotope Dilution LC-MS/MS Analysis

Objective: To separate and quantify the endogenous phytohormones and their labeled internal standards.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Typical LC-MS/MS Parameters:

| Parameter | Typical Setting |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, < 3 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile |

| Gradient Elution | A gradient from low to high organic phase (Mobile Phase B) over 10-20 minutes |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for acidic phytohormones |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions: